molecular formula C24H20N4O3S B4035523 [4-(4-NITROPHENYL)PIPERAZINO][2-(2-THIENYL)-4-QUINOLYL]METHANONE

[4-(4-NITROPHENYL)PIPERAZINO][2-(2-THIENYL)-4-QUINOLYL]METHANONE

Cat. No.: B4035523
M. Wt: 444.5 g/mol
InChI Key: ZOIYVLQTPFZHIV-UHFFFAOYSA-N
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Description

[4-(4-Nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone: is a complex organic compound with a molecular formula of C24H20N4O3S and a molecular weight of 444.506 Da This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and a quinoline ring substituted with a thienyl group

Preparation Methods

The synthesis of [4-(4-nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the nitrophenyl group: The piperazine intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the nitrophenyl-substituted piperazine.

    Formation of the quinoline ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling of the thienyl group: The final step involves the coupling of the thienyl group to the quinoline ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

[4-(4-Nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

    Coupling reactions: The thienyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[4-(4-Nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of [4-(4-nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the quinoline and thienyl groups can contribute to its overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[4-(4-Nitrophenyl)piperazino][2-(2-thienyl)-4-quinolyl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c29-24(27-13-11-26(12-14-27)17-7-9-18(10-8-17)28(30)31)20-16-22(23-6-3-15-32-23)25-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIYVLQTPFZHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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